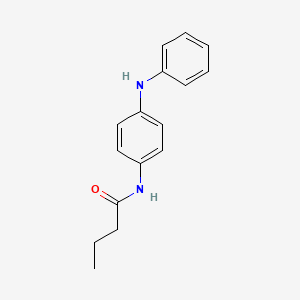

N-(4-anilinophenyl)butanamide

Description

N-(4-Anilinophenyl)butanamide is a synthetic organic compound characterized by a butanamide group linked to a 4-anilinophenyl moiety.

Properties

IUPAC Name |

N-(4-anilinophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-6-16(19)18-15-11-9-14(10-12-15)17-13-7-4-3-5-8-13/h3-5,7-12,17H,2,6H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABWLTCVBYOHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-anilinophenyl)butanamide can be synthesized through several methods. One common approach involves the reaction of 4-anilinophenylamine with butanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as the purification of starting materials, controlled reaction conditions, and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-anilinophenyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(4-Anilinophenyl)benzamide

- Structure : Substitutes the butanamide group with a benzamide moiety.

- Activity: Acts as a potent DGC inhibitor, with IC50 values of 1 µM for V. cholerae VC2370 and 17.83 µM for P. aeruginosa WspR .

- Biofilm Inhibition: Reduces biofilm formation in V. cholerae and P.

- Mechanism : Likely targets the GGDEF domain of DGCs, interfering with cyclic di-GMP synthesis.

N-(4-Acetylphenyl)butanamide

- Structure : Features an acetyl group instead of an aniline substituent on the phenyl ring.

- Properties: Molecular formula C12H15NO2 (MW: 205.26). No direct biological data are available, but the acetyl group may enhance metabolic stability compared to the aniline derivative .

N-(4-Butylphenyl)butanamide

- Structure : Replaces the aniline group with a butyl chain.

- Properties: Molecular formula C14H21NO (MW: 219.32).

Anti-inflammatory and Antihypertensive Drugs (Sulfasalazine, Eprosartan)

- Sulfasalazine: IC50 of 200 µM (YdeH) and 360 µM (WspR). Eprosartan: IC50 of 888 µM (YdeH) and 170 µM (WspR) .

- Comparison: N-(4-anilinophenyl)benzamide exhibits 100–500-fold higher potency than these drugs, highlighting the importance of aromatic/amide interactions in DGC inhibition.

Comparative Data Table

Mechanistic and Structural Insights

- Aniline vs. Alkyl/Acetyl Groups: The aniline group in this compound and its benzamide analog likely facilitates π-π stacking and hydrogen bonding with DGC active sites, explaining their superior potency compared to alkyl-substituted analogs .

- Amide Chain Length : The butanamide chain (four carbons) may offer flexibility for binding compared to benzamide’s rigid aromatic ring, but this could reduce target specificity.

- Hydrophobicity : Alkyl chains (e.g., in N-(4-butylphenyl)butanamide) enhance lipophilicity but may limit aqueous solubility, a trade-off critical for drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.